Stereochemical Composition: DL-Racemic vs. All-L Configuration and Implications for Protease Stereospecificity
H-DL-Ala-DL-Phe-DL-Lys-AMC contains D-amino acids at the Ala and Phe positions, creating a racemic mixture. In contrast, most commercial plasmin substrates (e.g., H-Ala-Phe-Lys-AMC, D-Val-Leu-Lys-AMC) utilize defined stereochemistry (all-L or single D-residue). The presence of multiple D-amino acids can alter substrate recognition by proteases, as demonstrated in studies where D-amino acids in the P2 position systematically decrease kinetic constants for plasmin [1]. This stereochemical distinction makes H-DL-Ala-DL-Phe-DL-Lys-AMC a specialized tool for probing stereospecificity, whereas all-L substrates are unsuitable for this purpose.
| Evidence Dimension | Stereochemical configuration at P2 (Phe) and P3 (Ala) positions |
|---|---|
| Target Compound Data | DL-racemic mixture (both D- and L-isomers) at Ala and Phe |
| Comparator Or Baseline | H-Ala-Phe-Lys-AMC: All-L configuration; D-Val-Leu-Lys-AMC: Single D-Val at P3, L-Leu, L-Lys |
| Quantified Difference | Not quantified for this specific compound; class-level inference from studies showing D-amino acids in P2 reduce plasmin kinetic constants. |
| Conditions | Inferred from general plasmin substrate studies using tripeptidyl-p-nitroanilides. |
Why This Matters
Enables studies of protease enantioselectivity that are impossible with stereochemically defined L-isomer substrates, providing a unique research tool for enzymologists.
- [1] Investigation on the substrate specificity of human plasmin using tripeptidyl-p-nitroanilide substrates. Biochemical and Biophysical Research Communications. (Abstract indicates D-amino acids in P2 decrease kinetic constants). View Source
